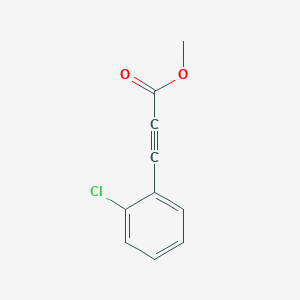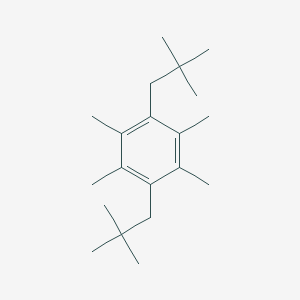
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione, also known as tetrabenzyl resorcinarene, is a macrocyclic compound that has gained attention in scientific research due to its unique structure and potential applications in various fields.
作用機序
The mechanism of action of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene is not fully understood, but it is believed to involve the formation of host-guest complexes with guest molecules. The macrocyclic structure of the compound allows it to selectively bind to certain molecules, which can affect their properties and behavior. For example, in drug delivery, 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene can selectively encapsulate drug molecules and release them in a controlled manner.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene are still being studied, but preliminary research has shown that the compound is non-toxic and biocompatible. In vitro studies have demonstrated that the compound can selectively bind to certain biomolecules, such as proteins and enzymes, which can affect their activity and function. In vivo studies have shown that the compound can be used for targeted drug delivery and imaging applications.
実験室実験の利点と制限
One advantage of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene is its unique macrocyclic structure, which allows it to selectively bind to certain molecules and protect them from degradation. This can be useful in various applications, such as drug delivery and catalysis. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene. One area of interest is the development of new synthesis methods to improve the yield and scalability of the compound. Another area of interest is the exploration of new applications for the compound, such as in the field of sensors and diagnostics. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
合成法
The synthesis of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene involves the reaction of resorcinol with benzyl bromide in the presence of a base, followed by a cyclization reaction to form the macrocyclic structure. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
科学的研究の応用
Tetrabenzyl resorcinarene has been widely studied for its potential applications in various fields, including drug delivery, catalysis, and material science. In drug delivery, the macrocyclic structure of the compound allows it to encapsulate drug molecules and protect them from degradation, which can improve the efficacy and bioavailability of the drug. In catalysis, 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene has been shown to exhibit high catalytic activity in various reactions, such as the epoxidation of alkenes and the oxidation of alcohols. In material science, the compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers.
特性
CAS番号 |
6625-45-2 |
|---|---|
製品名 |
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione |
分子式 |
C20H16O4 |
分子量 |
320.3 g/mol |
IUPAC名 |
2,6-bis(phenylmethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16O4/c21-17-11-18(23-13-15-7-3-1-4-8-15)20(22)19(12-17)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChIキー |
ZPDJHWCGUYEADD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=O)C=C(C2=O)OCC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=O)C=C(C2=O)OCC3=CC=CC=C3 |
その他のCAS番号 |
6625-45-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



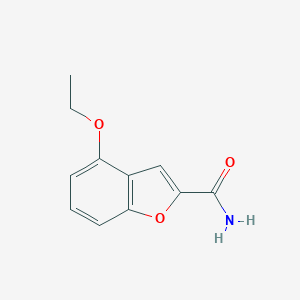

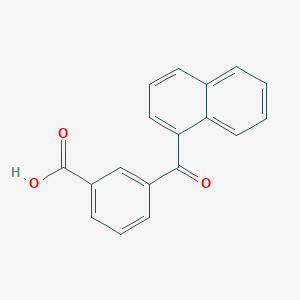
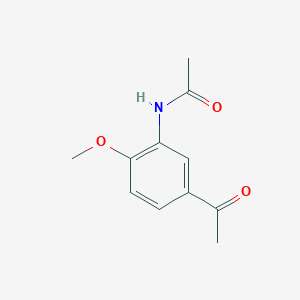
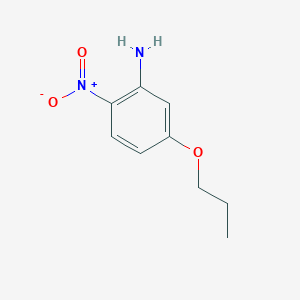
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)

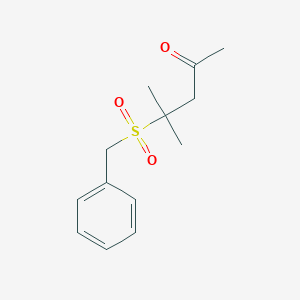
![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
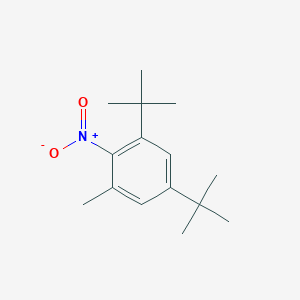
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
